
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexene ring attached to a cyclobutane ring, which is further substituted with an ethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction between cyclohexadiene and an appropriate dienophile to form the cyclohexene ring. Subsequent steps may include alkylation to introduce the ethyl group and carboxylation to attach the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or even further to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the conversion of the carboxylic acid group to an acyl chloride, which can then undergo further substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of anti-inflammatory or anticancer agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, leading to the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Cyclohex-1-en-1-ylboronic acid: Shares the cyclohexene ring but differs in functional groups.
3-Ethylcyclobutane-1-carboxylic acid: Lacks the cyclohexene ring, making it structurally simpler.
Cyclohex-1-en-1-ylacetic acid: Similar in having a cyclohexene ring and a carboxylic acid group but differs in the position and type of substituents.
Uniqueness: 1-(Cyclohex-1-en-1-yl)-3-ethylcyclobutane-1-carboxylic acid is unique due to its combination of a cyclohexene ring with a substituted cyclobutane ring, providing distinct chemical and physical properties
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(cyclohexen-1-yl)-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H20O2/c1-2-10-8-13(9-10,12(14)15)11-6-4-3-5-7-11/h6,10H,2-5,7-9H2,1H3,(H,14,15) |
InChI Key |
KXQQFCKPTYCADE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C1)(C2=CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


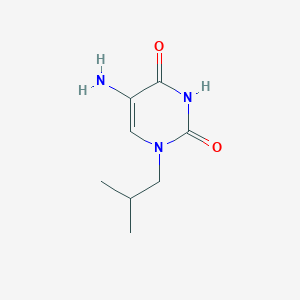
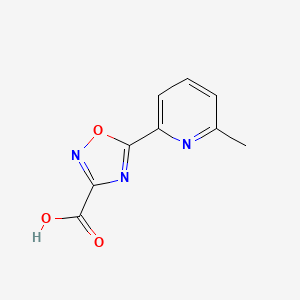
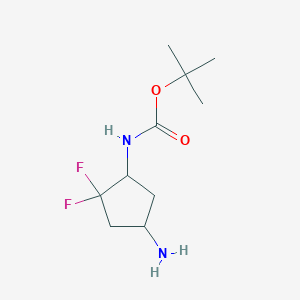
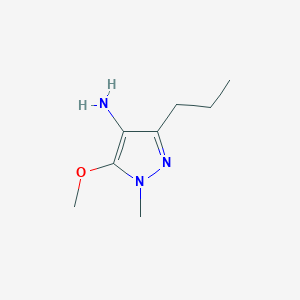
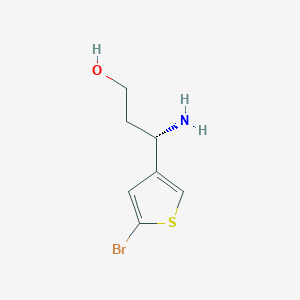
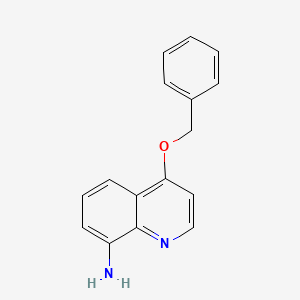
![4-Cyclopentyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073679.png)
![4-[(1S)-2-amino-1-hydroxyethyl]benzonitrile](/img/structure/B13073684.png)
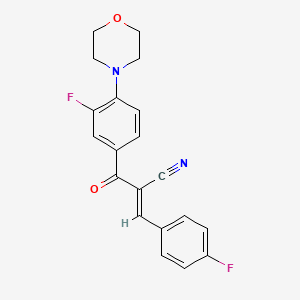
![3-Iodo-4-[(3-methylbutan-2-yl)oxy]oxolane](/img/structure/B13073711.png)
![4-Cyclopropyl-3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13073717.png)
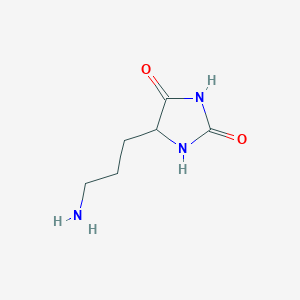
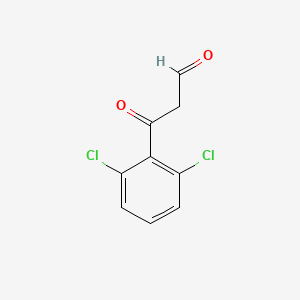
![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13073741.png)
